molecular formula C6H4ClN5 B11909861 8-Chloropyrimido[5,4-d]pyrimidin-2-amine CAS No. 1260850-64-3

8-Chloropyrimido[5,4-d]pyrimidin-2-amine

Katalognummer: B11909861
CAS-Nummer: 1260850-64-3
Molekulargewicht: 181.58 g/mol
InChI-Schlüssel: WWJYTELWYPTUCR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Chloropyrimido[5,4-d]pyrimidin-2-amine is a heterocyclic compound with a bicyclic structure consisting of fused pyrimidine rings.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloropyrimido[5,4-d]pyrimidin-2-amine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of a pyrimidine derivative with a chlorinating agent to introduce the chlorine atom at the desired position. The reaction conditions often include the use of solvents such as ethanol and the application of heat to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely .

Analyse Chemischer Reaktionen

Types of Reactions

8-Chloropyrimido[5,4-d]pyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, oxidized or reduced derivatives, and cyclized compounds with enhanced biological or chemical properties .

Wissenschaftliche Forschungsanwendungen

8-Chloropyrimido[5,4-d]pyrimidin-2-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 8-Chloropyrimido[5,4-d]pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

8-Chloropyrimido[5,4-d]pyrimidin-2-amine is unique due to the presence of the chlorine atom, which imparts specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Eigenschaften

CAS-Nummer

1260850-64-3

Molekularformel

C6H4ClN5

Molekulargewicht

181.58 g/mol

IUPAC-Name

4-chloropyrimido[5,4-d]pyrimidin-6-amine

InChI

InChI=1S/C6H4ClN5/c7-5-4-3(10-2-11-5)1-9-6(8)12-4/h1-2H,(H2,8,9,12)

InChI-Schlüssel

WWJYTELWYPTUCR-UHFFFAOYSA-N

Kanonische SMILES

C1=C2C(=NC(=N1)N)C(=NC=N2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.